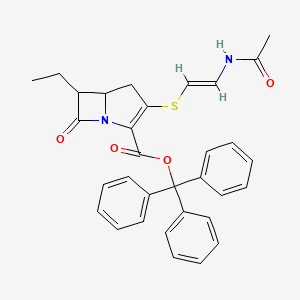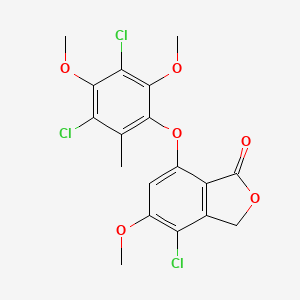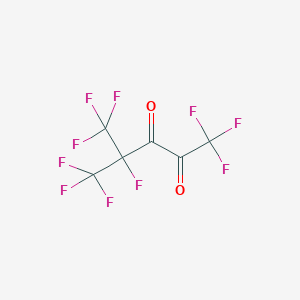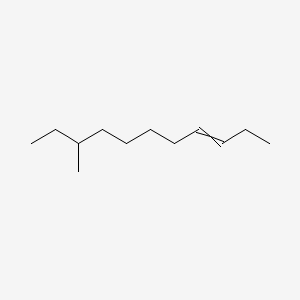
(3Z)-9-Methyl-3-undecene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3Z)-9-Methyl-3-undecene is an organic compound classified as an alkene. It features a double bond between the third and fourth carbon atoms in its eleven-carbon chain, with a methyl group attached to the ninth carbon. The “3Z” notation indicates the configuration of the double bond, where the higher priority substituents on each carbon of the double bond are on the same side.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-9-Methyl-3-undecene can be achieved through various methods, including:
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Hydroboration-Oxidation: This method involves the addition of borane (BH3) to an alkyne, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH). This reaction proceeds with anti-Markovnikov selectivity, leading to the formation of the desired alkene.
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or hydroboration-oxidation processes, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
(3Z)-9-Methyl-3-undecene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or diols. Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon (Pd/C) can convert the alkene to the corresponding alkane.
Substitution: The compound can undergo halogenation reactions, where halogens such as chlorine (Cl2) or bromine (Br2) add across the double bond to form vicinal dihalides.
Common Reagents and Conditions
Oxidation: mCPBA, OsO4, H2O2
Reduction: H2, Pd/C
Substitution: Cl2, Br2
Major Products
Epoxides: Formed from epoxidation reactions.
Diols: Formed from dihydroxylation reactions.
Alkanes: Formed from hydrogenation reactions.
Dihalides: Formed from halogenation reactions.
Wissenschaftliche Forschungsanwendungen
(3Z)-9-Methyl-3-undecene has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of alkene reactivity and stereochemistry.
Biology: Investigated for its potential role in biological signaling pathways and as a precursor for bioactive molecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of (3Z)-9-Methyl-3-undecene depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the compound’s double bond reacts with oxidizing agents to form epoxides or diols. In hydrogenation reactions, the double bond is reduced to form an alkane. The molecular targets and pathways involved vary based on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E)-9-Methyl-3-undecene: The E-isomer of the compound, where the higher priority substituents on each carbon of the double bond are on opposite sides.
9-Methyl-1-undecene: An alkene with the double bond at the first carbon position.
9-Methyl-2-undecene: An alkene with the double bond at the second carbon position.
Uniqueness
(3Z)-9-Methyl-3-undecene is unique due to its specific double bond configuration (Z-configuration) and the position of the methyl group
Eigenschaften
CAS-Nummer |
74630-50-5 |
|---|---|
Molekularformel |
C12H24 |
Molekulargewicht |
168.32 g/mol |
IUPAC-Name |
9-methylundec-3-ene |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h6-7,12H,4-5,8-11H2,1-3H3 |
InChI-Schlüssel |
RTETXCZSLJTHLA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC=CCCCCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane](/img/structure/B14456496.png)
![Methyl 2-[(E)-benzylideneamino]but-2-enoate](/img/structure/B14456498.png)
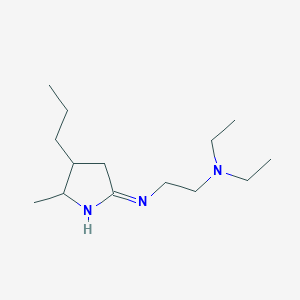

![[2-(Furan-2-yl)ethenylidene]cyanamide](/img/structure/B14456509.png)



![2-(4-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14456540.png)
silane](/img/structure/B14456542.png)
